Cas no 2228439-44-7 (1-1-(1-benzyl-1H-pyrazol-4-yl)cyclopropylethan-1-ol)

1-1-(1-Benzyl-1H-pyrazol-4-yl)cyclopropylethan-1-ol is a structurally distinct organic compound featuring a benzyl-substituted pyrazole core fused with a cyclopropane ring and a hydroxyl group. This configuration imparts unique steric and electronic properties, making it a valuable intermediate in medicinal chemistry and drug discovery. The presence of the cyclopropyl group enhances conformational rigidity, potentially improving binding affinity in target interactions. The hydroxyl functionality offers a versatile handle for further synthetic modifications, enabling derivatization into more complex scaffolds. Its well-defined molecular architecture makes it suitable for applications in the development of biologically active compounds, particularly in the exploration of enzyme inhibitors or receptor modulators. The compound is typically handled under standard laboratory conditions.
1-1-(1-benzyl-1H-pyrazol-4-yl)cyclopropylethan-1-ol structure
2228439-44-7 structure
商品名:1-1-(1-benzyl-1H-pyrazol-4-yl)cyclopropylethan-1-ol
CAS番号:2228439-44-7
MF:C15H18N2O
メガワット:242.316223621368
CID:6482705
PubChem ID:165656254

1-1-(1-benzyl-1H-pyrazol-4-yl)cyclopropylethan-1-ol 化学的及び物理的性質

名前と識別子

    • 1-1-(1-benzyl-1H-pyrazol-4-yl)cyclopropylethan-1-ol
    • 2228439-44-7
    • 1-[1-(1-benzyl-1H-pyrazol-4-yl)cyclopropyl]ethan-1-ol
    • EN300-1880245
    • インチ: 1S/C15H18N2O/c1-12(18)15(7-8-15)14-9-16-17(11-14)10-13-5-3-2-4-6-13/h2-6,9,11-12,18H,7-8,10H2,1H3
    • InChIKey: IOOVRLBAOLQXKM-UHFFFAOYSA-N
    • ほほえんだ: OC(C)C1(C2C=NN(CC3C=CC=CC=3)C=2)CC1

計算された属性

  • せいみつぶんしりょう: 242.141913202g/mol
  • どういたいしつりょう: 242.141913202g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 2
  • 重原子数: 18
  • 回転可能化学結合数: 4
  • 複雑さ: 284
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.1
  • トポロジー分子極性表面積: 38Ų

1-1-(1-benzyl-1H-pyrazol-4-yl)cyclopropylethan-1-ol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1880245-0.25g
1-[1-(1-benzyl-1H-pyrazol-4-yl)cyclopropyl]ethan-1-ol
2228439-44-7
0.25g
$1341.0 2023-09-18
Enamine
EN300-1880245-1g
1-[1-(1-benzyl-1H-pyrazol-4-yl)cyclopropyl]ethan-1-ol
2228439-44-7
1g
$1458.0 2023-09-18
Enamine
EN300-1880245-1.0g
1-[1-(1-benzyl-1H-pyrazol-4-yl)cyclopropyl]ethan-1-ol
2228439-44-7
1g
$1458.0 2023-06-02
Enamine
EN300-1880245-5.0g
1-[1-(1-benzyl-1H-pyrazol-4-yl)cyclopropyl]ethan-1-ol
2228439-44-7
5g
$4226.0 2023-06-02
Enamine
EN300-1880245-10.0g
1-[1-(1-benzyl-1H-pyrazol-4-yl)cyclopropyl]ethan-1-ol
2228439-44-7
10g
$6266.0 2023-06-02
Enamine
EN300-1880245-0.1g
1-[1-(1-benzyl-1H-pyrazol-4-yl)cyclopropyl]ethan-1-ol
2228439-44-7
0.1g
$1283.0 2023-09-18
Enamine
EN300-1880245-2.5g
1-[1-(1-benzyl-1H-pyrazol-4-yl)cyclopropyl]ethan-1-ol
2228439-44-7
2.5g
$2856.0 2023-09-18
Enamine
EN300-1880245-0.5g
1-[1-(1-benzyl-1H-pyrazol-4-yl)cyclopropyl]ethan-1-ol
2228439-44-7
0.5g
$1399.0 2023-09-18
Enamine
EN300-1880245-0.05g
1-[1-(1-benzyl-1H-pyrazol-4-yl)cyclopropyl]ethan-1-ol
2228439-44-7
0.05g
$1224.0 2023-09-18
Enamine
EN300-1880245-5g
1-[1-(1-benzyl-1H-pyrazol-4-yl)cyclopropyl]ethan-1-ol
2228439-44-7
5g
$4226.0 2023-09-18

1-1-(1-benzyl-1H-pyrazol-4-yl)cyclopropylethan-1-ol 関連文献

1-1-(1-benzyl-1H-pyrazol-4-yl)cyclopropylethan-1-olに関する追加情報

Recent Advances in the Study of 1-1-(1-benzyl-1H-pyrazol-4-yl)cyclopropylethan-1-ol (CAS: 2228439-44-7)

In recent years, the compound 1-1-(1-benzyl-1H-pyrazol-4-yl)cyclopropylethan-1-ol (CAS: 2228439-44-7) has garnered significant attention in the field of chemical biology and medicinal chemistry. This molecule, characterized by its unique cyclopropyl and pyrazole moieties, has shown promising potential in various therapeutic applications. The latest research has focused on elucidating its pharmacological properties, synthetic pathways, and potential as a lead compound in drug discovery.

A recent study published in the Journal of Medicinal Chemistry explored the synthetic optimization of 1-1-(1-benzyl-1H-pyrazol-4-yl)cyclopropylethan-1-ol, highlighting its improved yield and purity through a novel catalytic process. The researchers employed a combination of palladium-catalyzed cross-coupling and cyclopropanation reactions, achieving a scalable synthesis route that could facilitate further preclinical studies. The study also reported on the compound's stability under physiological conditions, a critical factor for its potential as a therapeutic agent.

Another significant breakthrough was reported in a Nature Communications article, which investigated the molecular interactions of 1-1-(1-benzyl-1H-pyrazol-4-yl)cyclopropylethan-1-ol with specific protein targets. Using X-ray crystallography and molecular dynamics simulations, the research team identified key binding sites and conformational changes induced by the compound. These findings provide valuable insights into its mechanism of action and suggest potential applications in targeting diseases such as cancer and inflammatory disorders.

In addition to its pharmacological potential, recent studies have also explored the safety profile of 1-1-(1-benzyl-1H-pyrazol-4-yl)cyclopropylethan-1-ol. A preclinical toxicity assessment published in Toxicology Reports indicated that the compound exhibits a favorable safety margin, with no significant adverse effects observed in animal models at therapeutic doses. This data supports its progression into further stages of drug development.

Overall, the latest research on 1-1-(1-benzyl-1H-pyrazol-4-yl)cyclopropylethan-1-ol (CAS: 2228439-44-7) underscores its potential as a versatile and promising candidate in medicinal chemistry. Continued investigations into its synthetic accessibility, biological activity, and safety profile will be crucial for advancing its therapeutic applications. Future studies may focus on optimizing its pharmacokinetic properties and exploring its efficacy in disease-specific models.

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